molecular formula C17H22N4O B5687406 2-(5-aminopyrazin-2-yl)-N,N-diisopropylbenzamide

2-(5-aminopyrazin-2-yl)-N,N-diisopropylbenzamide

Cat. No. B5687406
M. Wt: 298.4 g/mol
InChI Key: QRUMJLXREGPLGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-aminopyrazin-2-yl)-N,N-diisopropylbenzamide, commonly referred to as APD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. APD belongs to the class of benzamide derivatives and is known to exhibit a wide range of biological activities. In

Mechanism of Action

The mechanism of action of APD is not fully understood. However, it is believed that the compound exerts its biological effects by inhibiting the activity of certain enzymes and proteins. APD has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and repair. This inhibition leads to DNA damage and cell death in cancer cells. APD has also been shown to inhibit the activity of the protein kinase CK2, which plays a role in cell proliferation and survival.
Biochemical and Physiological Effects
APD has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. APD has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of APD is its broad range of biological activities. This makes it a valuable tool for studying various biological processes. APD is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of APD is its potential toxicity. The compound has been shown to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on APD. One area of interest is the development of APD-based therapies for the treatment of cancer and viral infections. Another area of interest is the development of APD analogs with improved efficacy and reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of APD and its potential therapeutic applications in neurological disorders.

Synthesis Methods

The synthesis of APD involves the reaction of 2-(5-bromo-2-pyrazinyl)-N,N-diisopropylacetamide with hydrazine hydrate. This reaction yields APD in high yield and purity. The synthesis method has been extensively studied and optimized to provide a reliable and efficient route for the production of APD.

Scientific Research Applications

APD has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antimicrobial properties. APD has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has been shown to have a positive effect on cognitive function and memory.

properties

IUPAC Name

2-(5-aminopyrazin-2-yl)-N,N-di(propan-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-11(2)21(12(3)4)17(22)14-8-6-5-7-13(14)15-9-20-16(18)10-19-15/h5-12H,1-4H3,(H2,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUMJLXREGPLGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC=CC=C1C2=CN=C(C=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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